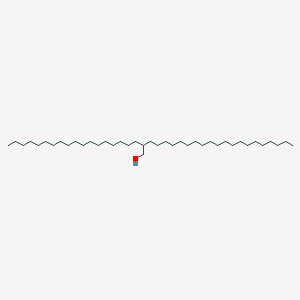
2-Octadecyldocosan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octadecyldocosan-1-ol is a long-chain aliphatic alcohol with the molecular formula C40H82O. This compound is primarily used in the cosmetics industry as a surfactant due to its ability to reduce surface tension.
准备方法
Synthetic Routes and Reaction Conditions
2-Octadecyldocosan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules to form a higher molecular weight alcohol. The reaction typically requires a strong base such as potassium hydroxide and elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
化学反应分析
Types of Reactions
2-Octadecyldocosan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学研究应用
2-Octadecyldocosan-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Octadecyldocosan-1-ol involves its interaction with lipid membranes. It disrupts the lipid bilayer structure, leading to increased membrane permeability. This property is particularly useful in antiviral applications, where it prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting viral entry and replication .
相似化合物的比较
Similar Compounds
1-Docosanol:
1-Dodecanol: A 12-carbon fatty alcohol used in detergents and lubricating oils.
Uniqueness
2-Octadecyldocosan-1-ol is unique due to its longer carbon chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alcohols like 1-Dodecanol. Its ability to disrupt lipid membranes more effectively makes it particularly valuable in antiviral applications .
生物活性
2-Octadecyldocosan-1-ol, also known as octyldodecanol, is a long-chain fatty alcohol with potential biological activities. Research has indicated its involvement in various biological processes, including anti-inflammatory, antimicrobial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C20H42O and a molecular weight of 314.57 g/mol. It is characterized by a long hydrophobic hydrocarbon chain, which influences its solubility and interaction with biological membranes.
1. Anti-inflammatory Activity
Research has shown that long-chain fatty alcohols like this compound exhibit significant anti-inflammatory effects. A study evaluated the anti-inflammatory potential of various extracts containing similar compounds, revealing that these extracts could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.
Table 1: Anti-inflammatory Activity of Fatty Alcohols
2. Antioxidant Properties
The antioxidant activity of fatty alcohols has been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have reported that this compound can act as an effective antioxidant, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Comparison
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
- Scavenging Free Radicals : The hydroxyl group in fatty alcohols can donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies
Several case studies have highlighted the therapeutic potential of fatty alcohols, including this compound:
Case Study 1: Anti-cancer Properties
A study on the anti-cancer effects of long-chain fatty alcohols showed that treatment with octyldodecanol resulted in significant apoptosis in A549 lung cancer cells. The mechanism was linked to the activation of caspases involved in programmed cell death.
Table 3: Effect on Caspase Activity
属性
IUPAC Name |
2-octadecyldocosan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRNYDWAOQKSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601702 |
Source


|
| Record name | 2-Octadecyldocosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182176-42-7 |
Source


|
| Record name | 2-Octadecyldocosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














